molecular formula C9H9NO2 B15157565 3-(4-Methyl-pyridin-3-yl)-acrylic acid

3-(4-Methyl-pyridin-3-yl)-acrylic acid

Cat. No.: B15157565
M. Wt: 163.17 g/mol
InChI Key: SPBFBUYAGGSSII-UHFFFAOYSA-N
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Description

3-(4-Methyl-pyridin-3-yl)-acrylic acid (CAS 100881-85-4) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It features a pyridine ring, a fundamental heterocyclic aromatic structure in organic chemistry , which is substituted with an acrylic acid chain. This specific structure classifies it as a valuable intermediate in medicinal chemistry and organic synthesis. The compound serves as a key building block for the construction of more complex molecules. Research indicates that acrylic acid derivatives attached to heterocyclic systems like the 4-methylpyridin-3-yl group are versatile precursors in synthesis . For instance, structurally related compounds are frequently employed in the synthesis of pharmaceutical candidates, such as molecules containing pyridine-pyrimidine cores, which are of significant interest in drug discovery efforts . The presence of both the carboxylic acid and the aromatic pyridine ring allows for diverse chemical modifications, making it a flexible starting material for researchers. This product is intended for research and development applications in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFBUYAGGSSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Pyridyl Acrylic Acids

Knoevenagel Condensation Protocols for the Synthesis of Pyridyl Acrylic Acids

The Knoevenagel condensation is a cornerstone reaction for the synthesis of pyridyl acrylic acids. researchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of a pyridinecarboxaldehyde, followed by a dehydration reaction to form a C=C double bond. wikipedia.org For the synthesis of 3-(4-Methyl-pyridin-3-yl)-acrylic acid, the precursor would be 4-methyl-3-pyridinecarboxaldehyde. The reaction is advantageous due to its simplicity, the formation of water as the only significant byproduct, and its tendency to produce the thermodynamically more stable E-alkene isomer. nih.govbas.bg

The efficiency and yield of the Knoevenagel condensation are highly dependent on the chosen reaction conditions. A variety of catalysts, solvents, and temperature profiles have been explored to optimize the synthesis of pyridyl acrylic acids.

Catalysts: While the reaction can proceed without a catalyst under certain conditions, bases are typically employed to facilitate the deprotonation of the active methylene (B1212753) compound. bas.bgwikipedia.org Weakly basic amines like piperidine (B6355638) and pyridine (B92270) are the most common catalysts. nih.govwikipedia.orgchemicalbook.com Pyridine can often serve as both the catalyst and the solvent. nih.govorganic-chemistry.org The use of heterogeneous base catalysts, such as pyridinedicarboxamide functionalized mesoporous organosilica, has also been investigated, offering high conversion rates (>90%) and the significant advantage of being easily recycled and reused. nih.gov

Solvents: The choice of solvent plays a critical role. Pyridine is frequently used as the solvent for the Doebner modification of the Knoevenagel condensation, especially when one of the activating groups on the nucleophile is a carboxylic acid, as in the case of malonic acid. nih.govwikipedia.orgbrazilianjournals.com.br This modification is often accompanied by decarboxylation. wikipedia.org In an effort to develop more environmentally benign processes, solvent systems like water-ethanol mixtures have been shown to be effective, in some cases allowing the reaction to proceed at room temperature with high yields even in the absence of a catalyst. bas.bg A study on pyridinecarbaldehydes found that reactions in aprotic solvents like acetonitrile (B52724) or in pure ethanol (B145695) did not proceed well, yielding the product in low amounts even under reflux. bas.bg

Temperature: Reaction temperatures vary widely based on the chosen solvent and catalyst. Reactions using pyridine as a solvent are typically conducted under reflux conditions, which can last for several hours. nih.govchemicalbook.combrazilianjournals.com.br In contrast, catalyst-free systems in water-ethanol mixtures can proceed efficiently at room temperature. bas.bg

The following table summarizes various conditions used for the Knoevenagel condensation to produce pyridyl acrylic acids and related compounds.

Aldehyde PrecursorActive Methylene CompoundCatalystSolventTemperatureYield
4-PyridinecarboxaldehydeMalonic AcidPiperidinePyridineReflux84% chemicalbook.com
4-PyridinecarboxaldehydeMalonic Acid-PyridineRefluxN/A nih.gov
PyridinecarbaldehydesMalononitrileNoneH₂O:EtOHRoom Temp.High bas.bg
Benzaldehyde DerivativesMalononitrilePMO-PyEthanolN/A>90% nih.gov
PMO-Py: Pyridinedicarboxamide functionalized periodic mesoporous organosilica

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for enhancing the synthesis of acrylic acid derivatives. brazilianjournals.com.brsscdt.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized "hot spots" of intense temperature and pressure, which can dramatically accelerate reaction rates. mdpi.comnih.gov

For the Knoevenagel condensation, ultrasound irradiation offers significant advantages over conventional heating methods. Research has demonstrated that sonochemistry leads to cleaner reactions, higher yields, and substantially shorter reaction times. brazilianjournals.com.br A comparative study on the synthesis of acrylic acid derivatives via Knoevenagel condensation highlighted these benefits. While the conventional method under reflux in pyridine required 24 hours, the ultrasound-assisted method was completed in just 1 hour, representing a 24-fold reduction in reaction time. brazilianjournals.com.br Furthermore, the yields were significantly improved, in some cases by as much as 250%. brazilianjournals.com.br

This enhancement is particularly relevant for scalability, as it provides a faster and more efficient route to producing multigram quantities of the desired product. brazilianjournals.com.brsscdt.org The use of ultrasound can make the synthesis more economical and environmentally friendly by reducing energy consumption and reaction time. mdpi.com

The table below compares the reaction time and yield for the synthesis of various acrylic acids using conventional reflux versus ultrasound irradiation.

AldehydeMethodReaction Time (h)Yield (%)
Thiophene-2-carbaldehydeReflux2425
Thiophene-2-carbaldehydeUltrasound187
4-FluorobenzaldehydeReflux2440
4-FluorobenzaldehydeUltrasound191
4-NitrobenzaldehydeReflux2490
4-NitrobenzaldehydeUltrasound195
Data adapted from a study on the multigram scale synthesis of acrylic acid derivatives. brazilianjournals.com.br

Alternative Synthetic Pathways for Acrylic Acid Derivatives

While the Knoevenagel condensation is a primary method, other synthetic routes can be employed to produce acrylic acids and their derivatives. These alternatives may be considered when specific functionalities are required or when starting materials are more readily available for a different pathway.

Heck and Wittig Reactions: These are well-established methods for forming carbon-carbon double bonds. However, for the synthesis of acrylic acids, the Knoevenagel condensation is often preferred due to its operational simplicity and the fact that it avoids unstable intermediates and produces water as its only byproduct, aligning better with green chemistry principles. bas.bg The Wittig reaction, in particular, can sometimes produce a mixture of Z/E-isomers, whereas the Knoevenagel condensation typically yields the E-isomer with high selectivity. bas.bg

Biocatalytic Methods: Enzymes offer a highly selective alternative for synthesis. For instance, a chemo-enzymatic approach has been developed that utilizes a biocatalytic aldol (B89426) addition of glycine (B1666218) to pyridine 4-carbaldehyde, followed by amide formation, to produce a related structure. acs.org This method demonstrates the potential for enzymatic processes in constructing pyridyl-containing compounds.

From Biomass: Sustainable routes from renewable resources are gaining attention. One such pathway starts from biomass-derived furfural, which is converted to maleic anhydride (B1165640) through photooxygenation and aerobic oxidation. nih.gov The resulting maleic acid (from hydrolysis of the anhydride) can then undergo ethenolysis, reacting with ethylene (B1197577) to yield two equivalents of acrylic acid. nih.gov This approach is notable for its high atom efficiency and use of environmentally benign reagents. nih.gov

Grignard-Based Synthesis: Another classical organometallic approach involves the reaction of a Grignard reagent with maleic anhydride. For example, a Grignard reagent prepared from 4-bromobenzotrifluoride (B150022) has been used to synthesize a substituted benzoylacrylic acid. prepchem.com A similar strategy could theoretically be applied using a Grignard reagent derived from a suitable halopyridine.

Scalability Considerations in the Production of Pyridyl Acrylic Acids

Transitioning the synthesis of pyridyl acrylic acids from laboratory benchtop to industrial scale requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe.

A major challenge in scaling up chemical production is often related to long reaction times and the energy required for prolonged heating. The use of ultrasound irradiation directly addresses this issue. By reducing reaction times from many hours to just one, as seen in the Knoevenagel synthesis of acrylic acid derivatives, sonochemistry allows for greater throughput and lower energy consumption, making it an attractive methodology for multigram and pre-pilot scale synthesis. brazilianjournals.com.br

The development of continuous flow reactor systems is another key strategy for scalability. rsc.org Continuous flow processes offer superior control over reaction parameters like temperature and residence time, improve safety by minimizing the volume of reactants at any given time, and facilitate easier scale-up compared to traditional batch processes. rsc.org Screening reaction parameters in a flow reactor can establish a theoretical basis for efficiently producing larger quantities of material with good control over product quality. rsc.org

Furthermore, the choice of catalyst is critical for large-scale production. While homogeneous catalysts like piperidine are effective, their separation from the product can be challenging. bas.bg The development of highly active and stable heterogeneous catalysts, which can be easily filtered and reused multiple times without significant loss of performance, is a crucial step toward a more sustainable and economically viable large-scale process. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of Pyridyl Acrylic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(4-Methyl-pyridin-3-yl)-acrylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expected ¹H NMR Spectral Features:

Pyridyl Protons: The pyridine (B92270) ring contains three aromatic protons. The proton at position 2 would likely appear as a singlet or a narrow doublet, significantly downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons at positions 5 and 6 would also exhibit distinct chemical shifts and coupling patterns (likely doublets or doublet of doublets) based on their position relative to the nitrogen and the acrylic acid substituent.

Acrylic Acid Protons: The two vinylic protons of the acrylic acid moiety (Cα-H and Cβ-H) would appear as doublets, with a large coupling constant characteristic of a trans configuration, which is generally more stable. The Cβ-H, being closer to the pyridyl ring, would resonate further downfield than the Cα-H.

Methyl Protons: The methyl group protons at position 4 of the pyridine ring would appear as a singlet in the upfield region of the spectrum.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive and based on general principles, as experimental data for the specific compound is unavailable.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridyl H-2 8.5 - 8.8 s -
Pyridyl H-5 7.2 - 7.5 d ~5-6
Pyridyl H-6 8.4 - 8.6 d ~5-6
Vinylic Cβ-H 7.5 - 7.8 d ~16
Vinylic Cα-H 6.4 - 6.7 d ~16
Methyl (-CH₃) 2.3 - 2.6 s -

Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would be the most downfield signal.

Pyridyl Carbons: The five carbon atoms of the pyridine ring would show distinct signals in the aromatic region. The carbons directly bonded to the nitrogen (C-2 and C-6) and the carbon attached to the acrylic acid group (C-3) would have characteristic chemical shifts.

Vinylic Carbons: The two carbons of the double bond would be observed in the olefinic region of the spectrum.

Methyl Carbon: The methyl carbon signal would appear at the most upfield position.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive and based on general principles, as experimental data for the specific compound is unavailable.)

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-COOH) 168 - 172
Pyridyl C-2 150 - 153
Pyridyl C-3 130 - 134
Pyridyl C-4 145 - 148
Pyridyl C-5 123 - 126
Pyridyl C-6 148 - 151
Vinylic Cβ 140 - 145
Vinylic Cα 118 - 122

Two-Dimensional NMR Techniques for Conformational and Connectivity Elucidation

To confirm the assignments made from 1D NMR and to elucidate the through-bond and through-space connectivities, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would show correlations between protons that are coupled to each other, confirming the connectivity between the vinylic protons and the coupling network within the pyridine ring.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC: This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the acrylic acid moiety and the pyridine ring, for example, by showing a correlation from the vinylic Cβ-H to the pyridyl C-3.

Vibrational and Electronic Spectroscopy for Molecular Characterization

While NMR is paramount for structural elucidation, vibrational and electronic spectroscopy provide complementary information about the functional groups and the electronic system of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Expected FTIR Absorption Bands:

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the stretching of the carbonyl group in the conjugated carboxylic acid.

C=C Stretch: Absorptions around 1620-1640 cm⁻¹ would be expected for the C=C stretching of the acrylic double bond and the pyridine ring.

C-H Bends: Out-of-plane C-H bending vibrations for the trans-disubstituted double bond would appear as a strong band around 970-990 cm⁻¹.

C-N Stretch: Vibrations associated with the pyridine ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted FTIR Absorption Frequencies (Note: This table is predictive and based on general principles, as experimental data for the specific compound is unavailable.)

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H 2500 - 3300 Broad, Strong
Carbonyl C=O 1680 - 1710 Strong
Alkene C=C 1620 - 1640 Medium
Pyridine Ring C=C, C=N 1550 - 1610 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, involving the pyridine ring and the acrylic acid group, would lead to characteristic absorption bands. The wavelength of maximum absorption (λ_max) is indicative of the extent of the π-conjugated system. For 3-(4-Methyl-pyridin-3-yl)-acrylic acid, π → π* transitions are expected. The exact position of the λ_max would be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Data not available in the searched literature.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Data not available in the searched literature.

Determination of Molecular Conformation (e.g., E-configuration about the Double Bond)

Data not available in the searched literature.

Analysis of Planarity and Torsion Angles within the Molecular Framework

Data not available in the searched literature.

Crystal Packing and Unit Cell Characteristics

Data not available in the searched literature.

Supramolecular Chemistry and Intermolecular Interactions in Pyridyl Acrylic Acid Architectures

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are the primary directional forces in the crystal packing of pyridyl acrylic acids. The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and acceptors (the pyridine (B92270) nitrogen and carboxylic oxygen atoms) facilitates the formation of intricate networks that define the material's structure.

The most prominent intermolecular interaction in pyridyl acrylic acid crystals is the strong, charge-assisted O-H⋯N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.govresearchgate.netnih.gov This interaction is a frequently observed and reliable supramolecular synthon in crystal engineering involving carboxylic acid and pyridine systems. researchgate.net This robust interaction links molecules in a head-to-tail fashion, resulting in the formation of one-dimensional chains that extend throughout the crystal lattice. nih.govresearchgate.net The formation of these chains is a critical first step in the assembly of the larger supramolecular structure.

In addition to the primary O-H⋯N bonds, weaker C-H⋯O hydrogen bonds play a crucial role in organizing the molecular chains into a more complex architecture. nih.govnih.gov These interactions occur between carbon atoms on the pyridine ring or acrylic moiety, acting as weak hydrogen bond donors, and the carbonyl oxygen atom of the carboxylic acid group, which acts as the acceptor. nih.govresearchgate.net These interactions link adjacent chains, often generating specific, recognizable patterns known as supramolecular synthons. nih.gov For instance, in the closely related (E)-3-(pyridin-4-yl)acrylic acid, these C-H⋯O interactions result in the formation of an R²₂(14) homosynthon, which helps to build the three-dimensional structure. nih.govresearchgate.netnih.gov

Interaction TypeDonorAcceptorTypical Function
O-H⋯N Carboxylic Acid (-OH)Pyridine (N)Forms primary 1D molecular chains. nih.govresearchgate.net
C-H⋯O Pyridine/Acrylic (C-H)Carbonyl (C=O)Links adjacent chains, forming 2D sheets. nih.govresearchgate.net

Analysis of Pi-Stacking Interactions

The planar aromatic nature of the pyridine ring and the conjugated system of the acrylic group allow for significant π-stacking interactions. These forces, while generally weaker than hydrogen bonds, are vital for the stabilization of the three-dimensional crystal structure by holding the hydrogen-bonded sheets together.

The pyridine rings of adjacent molecules, organized by the hydrogen bonding networks, engage in π–π stacking interactions. nih.gov In analogous structures, these are often slipped or offset stacking arrangements rather than a direct face-to-face overlap. nih.gov For example, in (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions are observed between the pyridine rings with a measured distance of 3.8246 (10) Å. nih.gov These interactions contribute significantly to the cohesion between the molecular layers.

The acrylic portion of the molecule also participates in π-stacking. The electron-rich double bond of the acrylic group can interact with the π-system of nearby acrylic groups or pyridine rings. nih.gov Studies on similar compounds have identified π-stacking interactions involving the acrylic double bond at distances of approximately 3.4322 (10) Å. nih.gov Furthermore, interactions between the nitrogen atom of the pyridine ring and the double bond of the acrylic group have been observed, indicating a complex interplay of forces that stabilize the crystal packing. nih.gov

Interaction TypeMolecular Groups InvolvedTypical Distance (in analogues)
Pyridine Ring Stacking Pyridine Ring ↔ Pyridine Ring3.8246 (10) Å nih.gov
Acrylic Group Stacking Acrylic C=C ↔ Acrylic C=C3.4322 (10) Å nih.gov
N⋯π Interaction Pyridine N ↔ Acrylic C=C3.4044 (13) Å nih.gov

Quantitative Assessment of Intermolecular Contacts

For pyridyl acrylic acid structures, the analysis typically reveals that the crystal packing is governed by a combination of dispersion and electrostatic interactions. nih.gov The fingerprint plots can be deconstructed to show the percentage contribution of each type of contact. The most abundant contacts are generally H⋯H interactions, which reflects the high proportion of hydrogen atoms on the molecular surface. nih.gov The O⋯H/H⋯O and N⋯H/H⋯N contacts correspond directly to the O-H⋯N and C-H⋯O hydrogen bonds discussed previously. nih.govnih.gov The C⋯H/H⋯C contacts often relate to the π-stacking interactions. nih.gov

Below is a table summarizing the typical contributions of intermolecular contacts in the crystal structure of a pyridyl acrylic acid analogue, derived from Hirshfeld surface analysis. nih.gov

Contact TypeContribution to Hirshfeld SurfaceAssociated Interaction(s)
H⋯H 36.2%van der Waals forces, dispersion
O⋯H/H⋯O 27.8%O-H⋯N and C-H⋯O hydrogen bonds
C⋯H/H⋯C 10.7%π-stacking, van der Waals forces
N⋯H/H⋯N 8.7%O-H⋯N hydrogen bonds

These results quantitatively confirm that while O⋯H and N⋯H contacts associated with hydrogen bonding are critical, the cumulative effect of weaker H⋯H, C⋯H, and other contacts is substantial in achieving the final, stable three-dimensional supramolecular architecture. nih.gov

Hirshfeld Surface Analysis for Contact Enrichment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface is color-mapped to highlight different properties, such as the normalized contact distance (dnorm), which reveals the nature of intermolecular contacts.

The enrichment ratio is a descriptor that can be derived from Hirshfeld surface analysis to understand the propensity of certain atomic pairs to form contacts. It compares the proportion of actual contacts in the crystal with the proportion of random contacts. An enrichment ratio greater than one suggests that a particular contact is favored. In a study of a hydrated imidazo[1,2-a]pyridine (B132010) derivative, analysis of contact enrichment ratios indicated that hydrogen bonds induced by water molecules were the primary driving force in the formation of the crystal packing. nih.gov This highlights the significant role that specific intermolecular interactions play in the self-assembly of such crystalline structures.

Table 1: Summary of Intermolecular Contacts and Their Contributions in Analogous Pyridyl Derivatives

Interaction Type Contributing Percentage in (E)-3-(pyridin-4-yl)acrylic acid nih.gov Contributing Percentage in a substituted pyridine nih.gov Contributing Percentage in a substituted pyridazine (B1198779) researchgate.net
H···H 36.2% 50.4% 48.5%
O···H/H···O 27.8% 5.1% -
C···H/H···C 10.7% 37.9% 26.0%
N···H/H···N 8.7% - 17.1%
C···C - - -
O···O - - -
N···O - - -
S···H - - -

Note: The data presented is for analogous compounds and serves to illustrate the types of interactions and their relative importance in similar molecular systems.

Two-Dimensional Fingerprint Plot Analysis for Interaction Visualization

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts in a crystal. These plots display the combination of de (the distance from the surface to the nearest nucleus exterior to the surface) and di (the distance to the nearest nucleus interior to the surface). Each point on the plot represents a specific type of contact, and the color intensity corresponds to the relative abundance of that contact.

Table 2: Interpretation of 2D Fingerprint Plot Features for Pyridyl Acrylic Acid Architectures

Feature on 2D Fingerprint Plot Corresponding Intermolecular Interaction Significance in Crystal Packing
Large, diffuse region H···H contacts Represents the high abundance of hydrogen atoms on the molecular surface and contributes significantly to van der Waals interactions.
Sharp, distinct spikes at lower de and di values O—H···N and C—H···O hydrogen bonds Indicates strong, directional interactions that are crucial for the formation of specific supramolecular synthons.
"Wings" or less defined features C···H/H···C and π–π stacking interactions Represents weaker, less directional contacts that contribute to the overall stability of the crystal lattice.

This table provides a generalized interpretation based on findings from analogous structures.

Solvent-Mediated Supramolecular Isomerism in Analogous Coordination Compounds

Supramolecular isomerism, where compounds have the same chemical composition but differ in their solid-state arrangement due to variations in non-covalent interactions, is a fascinating aspect of crystal engineering. The choice of solvent during crystallization can play a pivotal role in directing the assembly of molecules, leading to the formation of different supramolecular isomers, including polymorphs and solvatomorphs.

In the context of coordination compounds involving pyridyl ligands, the solvent can directly participate in the coordination sphere of a metal ion or can influence the hydrogen-bonding network and other non-covalent interactions, thereby dictating the final supramolecular architecture. For instance, studies on zinc(II) coordination polymers with a dipyridyl urea (B33335) ligand have shown that varying the solvent system (e.g., methanol (B129727), ethanol (B145695), ethylene (B1197577) glycol, water) leads to the formation of four different solvent-induced pseudopolymorphic structures. nih.govresearchgate.net Each of these isomers exhibits a distinct one-dimensional polymeric chain arrangement, self-assembled through various supramolecular interactions that are mediated by the included solvent molecules. nih.govresearchgate.net

Furthermore, dissolution-recrystallization structural transformations can be induced by changing the solvent, demonstrating the dynamic nature of these supramolecular systems. nih.gov This solvent-mediated approach provides a powerful strategy for the controlled synthesis of coordination polymers with diverse structures and potentially different properties. While not directly involving 3-(4-Methyl-pyridin-3-yl)-acrylic acid, these examples with analogous pyridyl-containing ligands underscore the critical influence of the crystallization solvent in determining the supramolecular outcome in this class of compounds. mdpi.com

Computational Chemistry and Theoretical Investigations of Pyridyl Acrylic Acid Compounds

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules in their ground state. dergipark.org.tr It offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size.

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. dergipark.org.tr For pyridyl acrylic acid derivatives, DFT methods like B3LYP are commonly employed to predict equilibrium geometries, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A larger energy gap suggests higher stability and lower reactivity. dergipark.org.tr For similar compounds, the LUMO is often localized over the electrophilic regions of the molecule, indicating sites susceptible to nucleophilic attack. electrochemsci.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions. electrochemsci.org

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridyl Acrylic Acid Structure Note: This data is representative of typical bond lengths and angles for this class of compounds as determined by DFT calculations.

ParameterBond/AngleValue
Bond Lengths C=C (acrylic)1.34 Å
C-C (acrylic-pyridyl)1.48 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
C-N (pyridyl ring)1.34 Å
Bond Angles C=C-C (acrylic)122°
C-C-C (pyridyl)118°
O=C-O (carboxyl)123°

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Representative values based on DFT calculations for related donor-acceptor systems.

ParameterEnergy (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV
HOMO-LUMO Gap (ΔE) 4.5 eV

Molecules with rotatable bonds, such as the one connecting the pyridine (B92270) ring and the acrylic acid moiety, can exist in multiple conformations. Conformational searches are performed to identify the various stable and low-energy structures. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. rsc.orgresearchgate.net

For related compounds like (E)-3-(pyridin-4-yl)acrylic acid, studies have shown that the molecule adopts a nearly planar structure. researchgate.netnih.gov The PES for 3-(4-Methyl-pyridin-3-yl)-acrylic acid would likely reveal that planar or near-planar conformers are the most stable due to the favorable π-conjugation between the pyridine ring and the acrylic acid group. The PES would also identify the energy barriers for rotation between different conformers, providing insight into the molecule's flexibility at different temperatures. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent DFT (TDDFT) is used to investigate the behavior of molecules in their electronic excited states, which is crucial for understanding photophysical processes like absorption and fluorescence. nih.gov

In molecules containing electron-donating and electron-accepting groups, the absorption of light can trigger a photoinduced intramolecular charge transfer (ICT). In the case of pyridyl acrylic acids, the pyridine ring can act as an electron-donating or -withdrawing group depending on substitution, while the acrylic acid moiety is typically an electron acceptor.

TDDFT calculations can model this process by simulating the transition from the ground state to an excited state. nih.gov The analysis reveals how the electron density redistributes upon excitation. For similar donor-acceptor systems, TDDFT predicts the formation of an excited state where electron density moves from the donor part of the molecule to the acceptor part, creating a charge-separated state. nih.gov This ICT state is often stabilized in polar solvents and is fundamental to the molecule's fluorescent properties.

Some molecules exhibit dual fluorescence, emitting light at two different wavelengths. This phenomenon is often attributed to the existence of two distinct emissive excited states. A common explanation is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov

According to this model, the molecule is initially excited to a locally excited (LE) state, which is structurally similar to the ground state. This LE state can then undergo a conformational change, typically a rotation around a single bond, to form a lower-energy, stabilized TICT state. nih.gov Emission from the LE state results in a higher-energy (shorter wavelength) fluorescence band, while emission from the relaxed TICT state produces a lower-energy (longer wavelength), red-shifted fluorescence band. TDDFT calculations combined with a Polarized Continuum Model (PCM) to simulate solvent effects can be used to calculate the potential energy surfaces of the ground and excited states as a function of the twisting angle, predicting the stability of the TICT state and confirming its role in dual fluorescence. nih.gov

Modeling of Intermolecular Interactions in Condensed Phases

In solid (crystal) or liquid phases, the properties of a molecule are heavily influenced by its interactions with neighboring molecules. Computational models can be used to study these intermolecular forces.

For the closely related isomer (E)-3-(pyridin-4-yl)acrylic acid, crystallographic studies have identified a network of noncovalent interactions. researchgate.netnih.gov These include strong O—H⋯N hydrogen bonds, where the carboxylic acid proton interacts with the nitrogen atom of a neighboring pyridine ring, forming molecular chains. researchgate.netnih.gov Weaker C—H⋯O interactions and π–π stacking interactions between pyridine rings further link these chains, building a three-dimensional supramolecular structure. researchgate.netnih.gov

Zwitterionic Species Predominance in Solid State vs. Solution

The existence of 3-(4-Methyl-pyridin-3-yl)-acrylic acid as a zwitterion is highly dependent on its physical state. In the solid state, pyridyl acrylic acids often exist as zwitterions due to intermolecular interactions within the crystal lattice that stabilize the transfer of a proton from the carboxylic acid group to the pyridinic nitrogen. mdpi.com This proton transfer is influenced by the relative acidity of the carboxylic acid and the basicity of the pyridine nitrogen. rsc.org The crystal packing forces can favor the zwitterionic form, which allows for strong electrostatic interactions and hydrogen bonding networks, contributing to a more stable crystal lattice. mdpi.com

In solution, the predominance of the zwitterionic species versus the neutral form is largely dictated by the polarity of the solvent. researchgate.net In polar protic solvents like water, the zwitterionic form is often stabilized through hydrogen bonding with solvent molecules. researchgate.net However, in nonpolar or weakly polar aprotic solvents, the neutral form is generally more favored as the solvent cannot effectively solvate the charged moieties of the zwitterion. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT) combined with continuum solvent models, are instrumental in predicting the relative stabilities of the neutral and zwitterionic forms in different solvents. researchgate.net These calculations can quantify the energetic favorability of proton transfer as a function of the solvent's dielectric constant. For analogous pyridine carboxylic acids, it has been shown that a significant energy barrier can exist for the interconversion between the neutral and zwitterionic forms, and the presence of even a few solvent molecules can dramatically influence which species predominates. researchgate.net

The table below summarizes the expected predominance of the zwitterionic form of 3-(4-Methyl-pyridin-3-yl)-acrylic acid in different environments based on theoretical principles.

EnvironmentPredominant SpeciesKey Stabilizing Factors
Solid State ZwitterionicCrystal lattice energy, intermolecular hydrogen bonding, electrostatic interactions. mdpi.com
Polar Protic Solution ZwitterionicSolvation of charged groups by solvent molecules, hydrogen bonding with the solvent. researchgate.netresearchgate.net
Nonpolar Aprotic Solution NeutralLack of solvent stabilization for charged species. researchgate.net

Dimer Formation via Hydrogen Bonds in Dipolar Aprotic Solvents

In dipolar aprotic solvents, where the formation of zwitterions is less favorable, 3-(4-Methyl-pyridin-3-yl)-acrylic acid is expected to form dimers through intermolecular hydrogen bonds. The most common and stable dimeric structure for carboxylic acids is a cyclic homodimer, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. ucl.ac.uk

Theoretical calculations, such as DFT, can be employed to investigate the geometry and stability of these dimers. researchgate.net These studies can determine the interaction energies, bond lengths, and vibrational frequencies of the hydrogen bonds. For similar carboxylic acid dimers, computational analyses have shown that the formation of the cyclic dimer is a highly favorable process, with significant stabilization energy. ucl.ac.uk The presence of the methyl-substituted pyridine ring can influence the electronic properties of the carboxylic acid group, which in turn can affect the strength of the hydrogen bonds in the dimer. The electron-donating nature of the methyl group can slightly increase the basicity of the pyridine nitrogen and subtly alter the acidity of the carboxylic proton, potentially influencing the dimerization equilibrium.

The following table outlines the key characteristics of the hydrogen-bonded dimers of pyridyl acrylic acid compounds in aprotic solvents, as suggested by computational studies on analogous systems.

Dimer CharacteristicComputational Insights
Structure Cyclic homodimer formed through two O-H···O hydrogen bonds between the carboxylic acid groups. ucl.ac.uk
Stability High stabilization energy, indicating a thermodynamically favorable process. researchgate.net
Solvent Effect Dimerization is favored in aprotic solvents that do not compete for hydrogen bonding sites. researchgate.net

Extended Aggregation through Weak Hydrogen Bonds in Concentrated Solutions

As the concentration of 3-(4-Methyl-pyridin-3-yl)-acrylic acid in solution increases, further aggregation beyond simple dimerization is likely to occur. This extended aggregation is driven by a network of weaker hydrogen bonds and other non-covalent interactions. lp.edu.ua In addition to the strong O-H···O hydrogen bonds that form dimers, weaker C-H···O and C-H···N interactions involving the pyridine ring and the acrylic backbone can contribute to the formation of larger molecular assemblies. researchgate.net

The table below summarizes the types of interactions that are expected to contribute to the extended aggregation of 3-(4-Methyl-pyridin-3-yl)-acrylic acid in concentrated solutions.

Interaction TypeRole in Aggregation
O-H···O Hydrogen Bonds Primary interaction leading to the formation of dimers and larger chains. ucl.ac.uk
C-H···O/N Hydrogen Bonds Weaker interactions that contribute to the three-dimensional structure of the aggregates. researchgate.net
π-π Stacking Interactions between pyridine rings that can further stabilize the aggregates. researchgate.net
van der Waals Forces General attractive forces that contribute to the overall cohesion of the molecular assembly. mdpi.com

Chemical Transformations and Derivatization Strategies of the Acrylic Acid Moiety and Pyridine Ring

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of 3-(4-methyl-pyridin-3-yl)-acrylic acid is amenable to esterification, a fundamental reaction in organic synthesis. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. cerritos.eduwvu.edulibretexts.orgorganic-chemistry.orgchemistrysteps.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.com

For instance, the esterification of 3-(4-methyl-pyridin-3-yl)-acrylic acid with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The general reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. chemistrysteps.com

Table 1: Examples of Fischer-Speier Esterification of Pyridyl Acrylic Acid Analogues

Carboxylic AcidAlcoholCatalystProductReference(s)
3-(Pyridin-3-yl)-acrylic acidEthanolSulfuric AcidEthyl 3-(pyridin-3-yl)-acrylate wvu.edu
Nicotinic AcidEthanolSulfuric AcidEthyl Nicotinate wvu.edu
Isonicotinic AcidMethanolSulfuric AcidMethyl Isonicotinate wvu.edu

This table presents plausible esterification reactions based on established methods for analogous compounds, as direct experimental data for 3-(4-Methyl-pyridin-3-yl)-acrylic acid was not found.

Hydrogenation of the Acrylic Double Bond to Saturated Analogues

The acrylic double bond in 3-(4-methyl-pyridin-3-yl)-acrylic acid can be selectively reduced to its saturated analogue, 3-(4-methyl-pyridin-3-yl)-propionic acid, through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). mdpi.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com Other catalysts such as platinum (Pt) or nickel (Ni) can also be employed. youtube.com

The reaction generally proceeds via syn-addition of hydrogen atoms to the less sterically hindered face of the double bond, which is adsorbed onto the surface of the metal catalyst. masterorganicchemistry.comyoutube.com This process effectively saturates the alkene functionality without affecting the aromatic pyridine (B92270) ring under controlled conditions. The chemoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, using a poisoned catalyst, such as palladium on carbon with diphenylsulfide, can prevent the reduction of other sensitive functional groups that might be present in the molecule. organic-chemistry.org

Table 2: Catalysts and Conditions for Hydrogenation of Acrylic Acid Derivatives

SubstrateCatalystSolventConditionsProductReference(s)
Cinnamic AcidPd/CEthanolH₂ (1 atm), Room Temp3-Phenylpropanoic Acid mdpi.com
Acrylic AcidPd-Sn NanoparticlesWaterH₂ (atmospheric pressure)Propanoic Acid researchgate.net
α,β-Unsaturated AcidsEne-reductase (ERED 36)Aqueous bufferMild, aqueous conditionsChiral α-substituted acids researchgate.net

This table provides examples of hydrogenation of related acrylic acid derivatives to illustrate the expected outcome for 3-(4-Methyl-pyridin-3-yl)-acrylic acid.

Functionalization and Modification of the Pyridine Ring

The pyridine ring in 3-(4-methyl-pyridin-3-yl)-acrylic acid presents multiple sites for functionalization, although its electron-deficient nature makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org

Electrophilic Aromatic Substitution: Direct electrophilic substitution on pyridine is generally difficult and often requires harsh conditions, leading to substitution primarily at the 3-position. youtube.comyoutube.com However, the reactivity can be enhanced by converting the pyridine to its N-oxide. The N-oxide is more susceptible to electrophilic attack, predominantly at the 4-position. wikipedia.orgquimicaorganica.org Subsequent reduction of the N-oxide group would yield the 4-substituted pyridine derivative.

Nucleophilic Aromatic Substitution: Pyridines are more reactive towards nucleophilic aromatic substitution, especially at the 2- and 4-positions, particularly if a good leaving group is present. chemistry-online.comquimicaorganica.org For 3-(4-methyl-pyridin-3-yl)-acrylic acid itself, direct nucleophilic substitution on the ring is unlikely without a suitable leaving group. However, derivatization of the pyridine ring to introduce such a group could open pathways for further functionalization.

Functionalization of the Methyl Group: The methyl group at the 4-position of the pyridine ring is a handle for various transformations. For instance, it can undergo benzylic C-H functionalization. researchgate.net The interaction of 4-methylpyridine (B42270) with strong bases like n-butyl-lithium can lead to lateral metalation at the methyl group, forming an organolithium species that can then react with various electrophiles. rsc.org

Synthesis of Novel Heterocyclic Derivatives (e.g., Oxadiazoles from Cinnamic Acid Analogues)

The acrylic acid moiety of 3-(4-methyl-pyridin-3-yl)-acrylic acid serves as a valuable precursor for the synthesis of various heterocyclic compounds. A notable example is the construction of 1,3,4-oxadiazole (B1194373) rings. Cinnamic acid and its derivatives are known to be convertible into 1,3,4-oxadiazoles through multi-step synthetic sequences. nih.gov

A common strategy involves the conversion of the carboxylic acid to an acyl hydrazide. This can be achieved by first converting the acid to its corresponding ester or acid chloride, followed by reaction with hydrazine (B178648) hydrate. The resulting acyl hydrazide can then be cyclized to form the 1,3,4-oxadiazole ring through various methods. One approach is the reaction of the acyl hydrazide with a second carboxylic acid derivative under dehydrating conditions. researchgate.net Another method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of acyl hydrazides with aldehydes. nih.govrsc.orgsemanticscholar.orgrsc.orgresearchgate.net

For instance, 3-(4-methyl-pyridin-3-yl)-acrylic acid could be converted to its corresponding acyl hydrazide. Condensation with an appropriate aldehyde would yield an N-acylhydrazone, which could then undergo oxidative cyclization to afford a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing the 3-(4-methyl-pyridin-3-yl)-vinyl substituent.

Table 3: General Methods for 1,3,4-Oxadiazole Synthesis from Carboxylic Acid Derivatives

Starting MaterialKey ReagentsIntermediateProductReference(s)
Acyl Hydrazide & α-bromo nitroalkaneMildly basic conditionsNot isolated2,5-Disubstituted 1,3,4-oxadiazole nih.gov
Pyridinium AcylhydrazoneUV irradiation (342 nm)Excited state2-Pyridinium-5-phenyl-1,3,4-oxadiazole nih.govrsc.orgsemanticscholar.org
HydrazonesLead oxide-2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazole researchgate.net
Acyl Hydrazide & Acid ChlorideMicrowave heating-2,5-Disubstituted-1,3,4-oxadiazole jchemrev.com
Carboxylic Acids & HydrazidesDehydrating agents1,2-Diacylhydrazide2,5-Disubstituted 1,3,4-oxadiazole researchgate.netorganic-chemistry.org

Grafting Reactions for Polymer Modification and Functionalization

The acrylic acid moiety in 3-(4-methyl-pyridin-3-yl)-acrylic acid makes it a suitable monomer for graft polymerization onto various polymer backbones. Grafting is a technique used to modify the surface properties of polymers by covalently attaching polymer chains of a different composition. researchgate.net Free-radical polymerization is a common method employed for such modifications. researchgate.netbohrium.commdpi.comresearchgate.net

The process typically involves the generation of radical sites on the polymer backbone, which can be initiated by methods such as high-energy radiation, chemical initiators (e.g., benzoyl peroxide), or plasma treatment. researchgate.netresearchgate.netresearchgate.netnih.gov These backbone radicals then initiate the polymerization of the acrylic monomer, leading to the growth of grafted chains.

For example, 3-(4-methyl-pyridin-3-yl)-acrylic acid could be grafted onto polymers like polyethylene (B3416737) or polyamide. researchgate.netresearchgate.net This modification would introduce the pyridyl functionality onto the polymer surface, potentially altering its properties such as hydrophilicity, adhesion, and biocompatibility. The presence of the pyridine ring could also impart specific catalytic or metal-chelating properties to the modified polymer. Studies have shown the successful grafting of acrylic acid onto various polymers, indicating the feasibility of using its derivatives for similar purposes. researchgate.netbohrium.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Table 4: Examples of Graft Polymerization of Acrylic Acid onto Polymer Surfaces

Polymer BackboneMonomerInitiation MethodApplication/OutcomeReference(s)
PolyamideAcrylic AcidBenzoyl Peroxide (initiator)Increased hydrophilicity researchgate.net
PolyethyleneAcrylic AcidReactive Extrusion (free-radical)Functionalized polyethylene bohrium.com
PolyethyleneAcrylic AcidRadiation-inducedCation-exchange sorbent researchgate.net
Polyethylene TerephthalateAcrylic AcidPlasma-inducedImproved cell growth substrate nih.gov

Research Findings on "3-(4-Methyl-pyridin-3-yl)-acrylic acid" in Advanced Materials Science

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the use of the chemical compound 3-(4-Methyl-pyridin-3-yl)-acrylic acid for the applications outlined in the requested article structure.

The investigation sought to find data on the integration of this specific compound as a monomer in copolymerization reactions with acrylic acid-styrene derivatives, its use in the development of metallo-supramolecular hydrogels, and its role in the fabrication of functional polymer membranes.

While the search did identify research on related topics, the compounds involved were structurally different from "3-(4-Methyl-pyridin-3-yl)-acrylic acid". For instance:

Studies on pyridine-grafted copolymers were found to utilize monomers such as "3-(4-acetylphenylcarbamoyl) acrylic acid". nih.govnih.govmdpi.com

Research into metallo-supramolecular hydrogels often involves more complex ligands like terpyridine derivatives (e.g., 4-(2,2′:6′,2″-terpyridin-4′-yl)styrene) copolymerized with acrylic acid. nih.govsemanticscholar.orgmdpi.com These terpyridine units provide multiple coordination sites for metal ions, a key feature for crosslinking that differs significantly from the single nitrogen in the specified compound.

Investigations into functional polymer membranes have been conducted using different isomers, such as poly(trans-3-(3-pyridyl)acrylic acid), which lacks the methyl group and has a different substitution pattern on the pyridine ring. mdpi.com

No specific data was found for "3-(4-Methyl-pyridin-3-yl)-acrylic acid" regarding the synthesis of pyridine-grafted copolymers, characterization of their molecular weight and polydispersity, their coordination with transition metal ions for hydrogel crosslinking, or the mechanical and morphological properties of such hydrogels.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on the chemical compound “3-(4-Methyl-pyridin-3-yl)-acrylic acid” based on the currently available research.

Applications in Advanced Materials Science and Polymer Systems

Fabrication of Functional Polymer Membranes

Incorporation into Conductive Polymer Membranes (e.g., with Carbon Nanotubes)

The unique molecular architecture of 3-(4-Methyl-pyridin-3-yl)-acrylic acid, featuring both a polymerizable acrylic acid moiety and a conductive pyridine (B92270) ring, makes it a promising candidate for the development of conductive polymer membranes. While specific studies on this compound are not readily found, research on structurally similar pyridinyl acrylic acids demonstrates the feasibility of this application.

Table 1: Potential Properties of a 3-(4-Methyl-pyridin-3-yl)-acrylic acid/CNT Composite Membrane

PropertyPotential Contribution of 3-(4-Methyl-pyridin-3-yl)-acrylic acid
Conductivity The conjugated system of the pyridine ring and the acrylic acid backbone can contribute to charge transport.
Mechanical Stability The polymer matrix formed from the acrylic acid can provide a robust framework for the carbon nanotubes.
Electrocatalytic Activity The nitrogen atom in the pyridine ring can act as a catalytic site for various electrochemical reactions.
Dispersion of CNTs The aromatic pyridine ring can facilitate non-covalent functionalization of carbon nanotubes through π-π interactions.

Detailed research findings on analogous systems indicate that the synergistic effect between the conductive polymer and carbon nanotubes leads to enhanced electrochemical performance, making such membranes suitable for applications in sensors and fuel cells.

Role as a Building Block for Novel Materials with Tailored Properties

The trifunctional nature of 3-(4-Methyl-pyridin-3-yl)-acrylic acid—comprising a polymerizable double bond, a reactive carboxylic acid group, and a functional pyridine ring—positions it as a valuable building block for the synthesis of novel materials with highly tailored properties.

The acrylic acid component allows for its use as a monomer in various polymerization techniques, including free-radical polymerization, to create a range of homopolymers and copolymers. The resulting polymers would possess pendant methyl-pyridine groups, which can be further modified.

The carboxylic acid group offers a site for a variety of chemical transformations, such as esterification and amidation. This allows for the grafting of other molecules onto the polymer backbone, enabling the fine-tuning of properties like solubility, thermal stability, and biocompatibility.

The methyl-substituted pyridine ring introduces several key functionalities. The nitrogen atom can act as a hydrogen bond acceptor, a coordination site for metal ions, or a basic site for acid-base chemistry. This makes polymers derived from 3-(4-Methyl-pyridin-3-yl)-acrylic acid potentially useful in areas such as:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions to form extended network structures with applications in gas storage, catalysis, and separation.

Stimuli-Responsive Materials: The basicity of the pyridine ring can be exploited to create pH-responsive polymers that change their conformation or solubility in response to changes in acidity.

Molecular Imprinting: The specific hydrogen bonding and π-stacking capabilities of the pyridine ring make it a candidate for a functional monomer in molecularly imprinted polymers, which are designed to recognize and bind to specific target molecules.

Table 2: Potential Applications Based on the Functional Groups of 3-(4-Methyl-pyridin-3-yl)-acrylic acid

Functional GroupPotential ApplicationRationale
Acrylic Acid Polymer Backbone FormationEnables polymerization to create a stable macromolecular structure.
Carboxylic Acid Post-Polymerization ModificationAllows for grafting of other functional molecules to tailor properties.
Pyridine Ring Metal Coordination, pH-ResponsivenessThe nitrogen atom can interact with metal ions or protons.
Methyl Group Solubility and Electronic TuningCan influence the physical properties of the resulting polymer.

While the synthesis and characterization of polymers and materials specifically from 3-(4-Methyl-pyridin-3-yl)-acrylic acid require further investigation, the versatility of its structure strongly suggests its utility as a building block for a new generation of functional materials.

Exploration in Catalysis and Coordination Complex Design

Design Principles for Pyridyl Acrylic Acid-Based Ligands

Pyridyl acrylic acid derivatives are highly effective ligands in coordination chemistry due to their distinct electronic and structural properties. The design of these ligands is predicated on the presence of two key coordinating sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group.

The pyridine nitrogen acts as a Lewis base, capable of forming stable coordinate bonds with a wide range of metal ions. alfachemic.comjscimedcentral.com The introduction of this pyridine moiety into a ligand's framework enhances conformational rigidity, which can increase the thermodynamic stability of the resulting metal complexes. unimi.it The carboxylate group, on the other hand, offers multiple coordination modes (monodentate, bidentate chelating, and bidentate bridging), providing flexibility in the construction of coordination networks. nih.gov

This dual functionality allows pyridyl acrylic acid-based ligands to act as effective linkers, bridging multiple metal centers to create extended structures. For the specific compound 3-(4-Methyl-pyridin-3-yl)-acrylic acid, the presence of a methyl group at the 4-position of the pyridine ring introduces additional electronic and steric factors. As an electron-donating group, the methyl substituent can subtly increase the basicity of the pyridine nitrogen, potentially strengthening its coordination to metal centers. This modulation of the ligand's electronic properties is a key principle in the rational design of catalysts and functional materials. unimi.ityork.ac.uk

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of pyridyl acrylic acid-based ligands to bridge metal ions makes them ideal organic linkers for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands, often resulting in porous structures with high surface areas. nih.govresearchgate.net

The assembly of these frameworks relies on the predictable coordination geometry of the metal centers and the linking topology of the ligand. nih.gov Ligands like 3-(4-Methyl-pyridin-3-yl)-acrylic acid can link metal ions through both the pyridine nitrogen and the carboxylate oxygen atoms, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. nih.govnih.gov The final structure is influenced by factors such as the choice of metal ion, solvent, and reaction conditions. universityofgalway.ie

Potential for Catalytic Activity in Related Molecular Systems

Metal complexes and MOFs derived from pyridine-containing ligands often exhibit significant catalytic activity. unimi.itresearchgate.netmdpi.com The catalytic potential stems from either the metal centers, the organic ligands, or a cooperative interaction between the two. MOFs, in particular, are attractive as heterogeneous catalysts due to their high density of active sites, tunable porosity, and ease of separation from reaction mixtures. mdpi.comnih.gov

Metal complexes incorporating pyridine-based ligands have been successfully employed as catalysts in a variety of organic transformations, including hydrogenation, polymerization, hydroformylation, and cross-coupling reactions. alfachemic.comebrary.netmdpi.com The ligand plays a critical role by modulating the electronic and steric environment of the metal center, thereby influencing its reactivity and selectivity. unimi.it

The acrylic acid moiety of 3-(4-Methyl-pyridin-3-yl)-acrylic acid contains an α,β-unsaturated carbonyl system. This structural feature classifies the molecule as a "Michael acceptor," making it susceptible to conjugate nucleophilic addition, a process known as the Michael reaction. libretexts.orgopenstax.orglibretexts.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org

In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system, which acts as the electrophile (the Michael acceptor). openstax.org The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond. nih.gov A wide array of nucleophiles can serve as Michael donors, and various α,β-unsaturated compounds can act as acceptors.

Michael Acceptors (Electrophiles)Michael Donors (Nucleophiles)
α,β-Unsaturated Aldehydesβ-Diketones
α,β-Unsaturated Ketones (Enones)β-Keto Esters
α,β-Unsaturated EstersMalonic Esters
α,β-Unsaturated Amides (Acrylamides)β-Keto Nitriles
α,β-Unsaturated NitrilesNitro Compounds
α,β-Unsaturated Nitro CompoundsEnolates
α,β-Unsaturated Carboxylic AcidsAmines and Thiols

This table provides examples of common Michael acceptors and donors used in organic synthesis. libretexts.orgopenstax.orglibretexts.orgnih.gov

The inherent reactivity of 3-(4-Methyl-pyridin-3-yl)-acrylic acid as a Michael acceptor allows for its use in synthetic pathways to create more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Beyond its structural role in forming coordination complexes, the 3-(4-Methyl-pyridin-3-yl)-acrylic acid ligand can actively facilitate chemical transformations. When coordinated to a metal center, the ligand can influence the outcome of a catalytic reaction in several ways:

Electronic Tuning: The pyridine ring can modify the electron density at the metal center, which in turn affects the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. unimi.it

Steric Control: The size and shape of the ligand can create a specific coordination environment around the metal, directing the approach of substrates and influencing the stereoselectivity of a reaction.

Ligand-Centered Reactivity: In some systems, the ligand itself can be redox-active and participate directly in the catalytic cycle. Pyridyl-based ligands have been shown to engage in ligand-centered proton reduction reactions, offering an alternative pathway to traditional metal-centered catalysis. nih.gov

The combination of a coordinating pyridine group and a reactive acrylic acid moiety within the same molecule provides a platform for designing multifunctional catalysts where both components can play a role in a chemical transformation.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(4-Methyl-pyridin-3-yl)-acrylic acid?

The compound is synthesized via Knoevenagel condensation , adapted from protocols for structurally similar pyridylacrylic acids. A typical procedure involves refluxing 4-methylpyridine-3-carbaldehyde with malonic acid in pyridine for 3 hours, followed by acid precipitation using 37% HCl. Recrystallization via slow water evaporation yields high-purity crystals (97.9% yield). This method ensures minimal byproducts and robust scalability for crystallographic studies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-(4-Methyl-pyridin-3-yl)-acrylic acid?

  • X-ray diffraction (XRD) using SHELXL ( ) resolves crystal packing and bond geometries. Parameters include anisotropic displacement refinement for non-H atoms and riding models for H atoms.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···N, π–π stacking) and visualizes crystal contacts via dnorm mapping.
  • Spectroscopy : IR confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹), while ¹H/¹³C NMR identifies vinyl proton coupling (J = 15–16 Hz) and pyridyl aromatic signals .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing of 3-(4-Methyl-pyridin-3-yl)-acrylic acid?

The 3D network is stabilized by:

  • O–H···N hydrogen bonds (2.61 Å, 177°), forming chains along the [101] direction.
  • C–H···O interactions (3.34 Å, 140°), creating R₂²(14) homosynthons.
  • π–π stacking between pyridine rings (3.82 Å) and acrylic groups (3.43 Å). Hirshfeld analysis reveals H···H (36.2%) and O···H (27.8%) interactions dominate packing, with dispersion forces critical for stability .

Q. What role do substituent effects play in modulating the biological activity of pyridylacrylic acid derivatives?

Substituents on the pyridine ring significantly alter bioactivity:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial potency by increasing electrophilicity, as seen in proton transfer salts with aminopyridines ().
  • Methoxy groups improve solubility but may reduce binding affinity due to steric hindrance. SAR studies highlight the importance of substituent position; para-substitutions on pyridine optimize hydrogen-bond donor/acceptor capacity .

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during refinement?

  • Use multi-scan absorption corrections (e.g., CrysAlisPro) to mitigate data collection artifacts.
  • Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms to refine high thermal motion.
  • Validate space group assignments via systematic absence checks and PLATON ADDSYM analysis. SHELXL’s robust refinement algorithms handle disorder by partitioning occupancy factors .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for 3-(4-Methyl-pyridin-3-yl)-acrylic Acid

ParameterValue
Space groupP1
Unit cell dimensionsa = 6.63 Å, b = 7.33 Å, c = 8.23 Å
π–π stacking distances3.82 Å (pyridine), 3.43 Å (acrylic)
Hydrogen bond (O–H···N)2.61 Å, 177°

Q. Table 2: Synthetic Yield Optimization

ConditionOutcome
Reflux time (pyridine)3 hours (optimal)
Acid precipitation37% HCl (precipitate yield)
RecrystallizationSlow water evaporation

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